5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-(4-benzhydrylpiperazin-1-yl)-7-chlorotriazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN6O2S/c33-25-16-17-28-27(22-25)30(34-31-32(35-36-39(28)31)42(40,41)26-14-8-3-9-15-26)38-20-18-37(19-21-38)29(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-17,22,29H,18-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZEEMTZQQVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline is a member of a class of compounds that has garnered attention for its potential pharmacological properties. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a triazoloquinazoline core, which is known for its diverse biological activities. The presence of the benzhydryl and piperazine moieties contributes to its pharmacological profile.
Molecular Formula
- C : 24
- H : 25
- Cl : 1
- N : 5
- O : 2
- S : 1
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
CNS Activity
Given the piperazine structure, the compound's effects on the central nervous system (CNS) have been explored. Preliminary studies suggest it may possess anxiolytic properties without significant sedative effects, making it a candidate for further research in anxiety disorders.
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Safety Profile Assessment
A safety assessment conducted on rats indicated that administration of the compound at therapeutic doses did not result in notable toxicity or adverse effects, supporting its potential for clinical use.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Compounds similar to 5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline have been investigated for their ability to inhibit cancer cell proliferation. For instance:
- A study demonstrated that quinazoline derivatives could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Specific modifications in the structure of quinazolines have been linked to enhanced activity against breast and lung cancer cells .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has garnered attention due to the rising resistance against conventional antibiotics:
- Compounds similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria .
- In vitro studies indicated that certain derivatives possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents .
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties:
- Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
- This modulation suggests potential applications in treating neuropsychiatric disorders such as anxiety and depression.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Benzhydrylpiperazine vs.
- Sulfonyl Group Variations : Phenylsulfonyl (target) vs. 4-ethylphenylsulfonyl () marginally alter hydrophobicity (logP) and metabolic stability.
- Chlorine Position : 7-Cl in the target vs. 5-Cl in may direct electrophilic interactions in biological systems.
Table 2: Activity Profiles of Analogous Compounds
Critical Insights :
- Anticancer Activity: Thieno-fused triazolopyrimidines (e.g., 6a) outperform aryl-fused triazoloquinazolines, suggesting the target’s quinazoline core may limit efficacy in this domain .
- Anti-inflammatory Potential: K13’s piperazinyl and carbonyl groups are critical for activity, while the target’s benzhydrylpiperazine may redirect activity toward neurological targets .
- Photophysical Utility : The target lacks electron-donating groups (e.g., carbazolyl in 5c), making it less suitable as a fluorophore .
Q & A
Q. Q1: What are the optimal synthetic routes for 5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline, and how can reaction yields be improved?
Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl intermediates followed by sulfonylation. For example, analogous compounds like 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one were synthesized via reactions involving diphenylN-cyano-dithioimidocarbonate and hydrazine derivatives under ice-cold conditions, achieving yields of ~50% after recrystallization . To optimize yields:
- Use high-purity reactants and inert atmospheres to minimize side reactions.
- Employ catalysts like triethylamine to accelerate cyclization steps.
- Purify intermediates via column chromatography before sulfonylation to reduce impurities .
Q. Q2: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Confirm proton and carbon environments, e.g., the benzhydryl group’s aromatic signals at δ 7.2–7.5 ppm and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., theoretical vs. observed m/z ± 0.001 Da) .
- X-ray Crystallography : Resolve planar configurations of the triazoloquinazoline core and dihedral angles of substituents (e.g., phenylsulfonyl alignment at ~59° relative to the fused ring system) .
Advanced Research Questions
Q. Q3: What experimental designs are recommended to assess the compound’s multi-target interactions in biological systems?
Methodological Answer : Adopt a hierarchical approach:
In Silico Docking : Screen against kinase or GPCR targets using software like AutoDock Vina to prioritize high-affinity candidates .
In Vitro Assays :
- Use fluorescence polarization assays to quantify binding to enzymes (e.g., phosphodiesterases).
- Employ cell-based models (e.g., HEK293) transfected with target receptors to measure cAMP/PKA pathway modulation.
In Vivo Validation : Design randomized block trials with split-plot arrangements (e.g., dose-response subplots) to account for variability in pharmacokinetics .
Q. Q4: How should researchers resolve contradictions in reported bioactivity data for triazoloquinazoline analogs?
Methodological Answer : Contradictions often arise from assay conditions or structural variations. To address this:
- Standardize Assay Protocols : Use uniform cell lines (e.g., NIH/3T3 for cytotoxicity) and control compounds (e.g., staurosporine as a kinase inhibitor reference) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzhydryl vs. methoxyphenyl groups) on potency using regression models .
- Reproducibility Checks : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) and report mean ± SEM across ≥3 independent experiments .
Q. Q5: What methodologies are suitable for studying the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer : Follow the INCHEMBIOL framework for environmental risk assessment :
Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life at pH 5–9 to predict bioavailability.
Biotic Compartment Analysis :
- Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
- Conduct microcosm studies to assess degradation by soil microbiota.
Ecotoxicology : Perform OECD Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) tests, with EC50 calculations for risk tiering .
Q. Q6: How can computational models enhance the understanding of this compound’s pharmacokinetic profile?
Methodological Answer : Integrate multi-compartment pharmacokinetic (PK) modeling with in vitro
ADME Prediction : Use tools like GastroPlus to estimate absorption (e.g., Caco-2 permeability) and hepatic clearance (CYP3A4/2D6 metabolism rates) .
Physiologically Based Pharmacokinetic (PBPK) Modeling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
